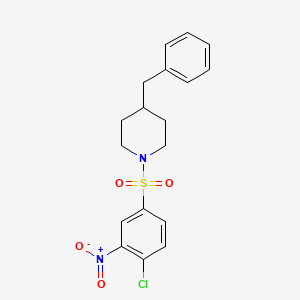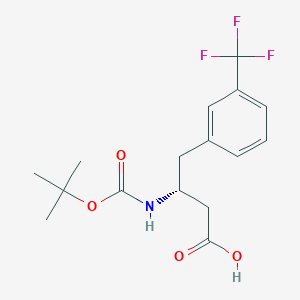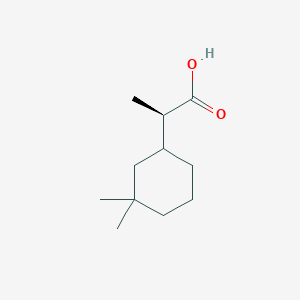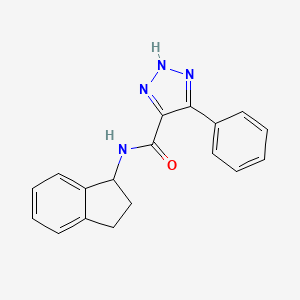![molecular formula C19H17F3N2O3S B2948911 N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 1396854-25-3](/img/structure/B2948911.png)
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a fascinating chemical compound known for its complex molecular structure and diverse potential applications. This compound is a member of the sulfonamide family, which is well-regarded for its medicinal properties and synthetic versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide typically begins with the construction of the core quinoline structure. This can be achieved through various methods, including the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde. Following this, the key functional groups, such as the oxo group and the trifluoromethylphenyl methanesulfonamide moiety, are introduced through subsequent reactions.
Industrial Production Methods
In industrial settings, the synthesis of this compound is optimized for large-scale production. This often involves the use of automated reactors and continuous flow chemistry techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is critical in scaling up the synthetic process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
This compound is known to undergo various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the sulfonamide group, which can act as an electron-withdrawing group, and the oxo group, which can participate in nucleophilic and electrophilic reactions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary based on the desired outcome, but typically involve controlled temperatures and pressures to maintain the integrity of the compound.
Major Products Formed
The major products formed from these reactions often retain the core quinoline structure but feature different functional groups, which can significantly alter the compound's physical and chemical properties.
Wissenschaftliche Forschungsanwendungen
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide has garnered interest in various scientific fields:
Chemistry: Its complex structure makes it a valuable model for studying synthetic methodologies and reaction mechanisms.
Biology: The compound's potential as a pharmacological agent is being explored, particularly its role in enzyme inhibition and receptor modulation.
Medicine: Researchers are investigating its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: The compound is being assessed for its use in material science, particularly in the development of new polymers and advanced materials.
Wirkmechanismus
Molecular Targets and Pathways Involved
The mechanism of action of N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide involves its interaction with various molecular targets, including enzymes and receptors. The compound's sulfonamide group allows it to inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, its ability to modulate receptor pathways can result in altered cellular signaling and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other sulfonamides and quinoline derivatives, such as sulfasalazine and chloroquine. N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is unique due to its trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability.
Eigenschaften
IUPAC Name |
N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3S/c20-19(21,22)15-5-3-12(4-6-15)11-28(26,27)23-16-8-13-2-1-7-24-17(25)10-14(9-16)18(13)24/h3-6,8-9,23H,1-2,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQDMQAQYQRBFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NS(=O)(=O)CC4=CC=C(C=C4)C(F)(F)F)CC(=O)N3C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(6,8-Dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl)prop-2-en-1-one](/img/structure/B2948830.png)



![N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}-N'-{2-[4-(thiophen-2-yl)piperidin-1-yl]ethyl}ethanediamide](/img/structure/B2948837.png)
![2-Cyclopropyl-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2948838.png)



![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)benzamide](/img/structure/B2948848.png)


